1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group at the 1-position and a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl moiety at the amide nitrogen.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-23-17-10-9-16(13-18(17)24(2)28(23,26)27)22-19(25)20(11-3-4-12-20)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJHILNIJDEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Ring Size
- Cyclopentane vs. Cyclopropane: The target compound’s cyclopentanecarboxamide core contrasts with cyclopropanecarboxamide derivatives (e.g., compound 72 in ).
- Thiadiazol vs. Thiazole/Imidazole :
The benzo[c][1,2,5]thiadiazol system differs from thiazole (e.g., compound 89 in ) or imidazole () rings. The sulfonyl groups in thiadiazol enhance polarity and acidity, possibly improving solubility and target binding compared to sulfur-containing heterocycles without oxidized sulfur .
Substituent Effects
- 4-Chlorophenyl vs. Other Aryl Groups: The 4-chlorophenyl group in the target compound is structurally analogous to substituents in fungicides like metconazole and triticonazole (), where chlorine’s electron-withdrawing effects stabilize aromatic rings and enhance membrane penetration.
- Sulfonyl vs. Methylthio/Methoxy :
The 2,2-dioxido group in the thiadiazol ring contrasts with methylthio (e.g., compound 89 ) or methoxy substituents (). Sulfonyl groups are stronger hydrogen-bond acceptors, which could improve target affinity but reduce blood-brain barrier penetration compared to lipophilic methylthio groups .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
While structural analogs provide insights into the target compound’s properties, direct pharmacological or crystallographic data (e.g., binding affinities, stability studies) are absent in the evidence. Future work should prioritize:
- Activity Screening : Compare IC₅₀ values against fungal pathogens or enzymatic targets.
- Crystallography : Use SHELX programs () to resolve 3D conformation and intermolecular interactions .
- SAR Studies : Systematically vary ring size (cyclopentane vs. cyclohexane) and substituents (e.g., replacing chloro with fluoro) to refine bioactivity .
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